molecular formula C9H13ClFN B6162916 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride CAS No. 2680538-92-3

1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride

Cat. No. B6162916
CAS RN: 2680538-92-3
M. Wt: 189.7
InChI Key:
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Description

1-(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride, also known as FDMPH, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the neurotransmitter dopamine and is used to study the effects of dopamine on the human body. FDMPH has been used in a variety of scientific studies, including studies of the effects of dopamine on behavior, mood, and cognition.

Scientific Research Applications

1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride has been used in a variety of scientific studies, including studies of the effects of dopamine on behavior, mood, and cognition. It has also been used in studies of the effects of dopamine on reward and reinforcement learning. Additionally, 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride has been used to study the effects of dopamine on drug addiction, as well as the effects of dopamine on learning and memory.

Mechanism of Action

1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride works by binding to the dopamine transporter (DAT) in the brain and blocking the reuptake of dopamine. This results in an increase in the amount of dopamine available in the brain, which can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride has been shown to increase dopamine levels in the brain, resulting in changes in mood, behavior, and cognition. It has also been shown to increase levels of the neurotransmitter norepinephrine, which can lead to increased alertness and focus. Additionally, 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride has been shown to reduce levels of the neurotransmitter serotonin, which can lead to decreased anxiety and improved sleep.

Advantages and Limitations for Lab Experiments

1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive compared to other compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride does have some limitations. It is not as potent as other dopamine agonists, and its effects are not as long-lasting. Additionally, 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride is not as selective as other compounds and can interact with other receptors in the brain.

Future Directions

There are several potential future directions for 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride. One potential direction is to use 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride to study the effects of dopamine on the developing brain. Additionally, 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride could be used to study the effects of dopamine on cognitive processes such as decision making and problem solving. Additionally, 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride could be used to study the effects of dopamine on reward and reinforcement learning. Finally, 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride could be used to study the effects of dopamine on drug addiction and the development of new treatments for addiction.

Synthesis Methods

1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-2,6-dimethylphenol with ethyl chloroformate to form ethyl 4-fluoro-2,6-dimethylphenylcarbamate. This compound is then reacted with methylamine in the presence of a base to form 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride. The final product is then purified and crystallized to obtain the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride involves the reaction of 4-fluoro-2,6-dimethylbenzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-fluoro-2,6-dimethylbenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-fluoro-2,6-dimethylbenzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the amine.", "Step 3: The resulting amine is dissolved in hydrochloric acid and the solution is evaporated to dryness to obtain the hydrochloride salt of 1-(4-fluoro-2,6-dimethylphenyl)methanamine." ] }

CAS RN

2680538-92-3

Product Name

1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

0

Origin of Product

United States

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